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molecular formula C19H18N2O2 B1603485 4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde CAS No. 635701-88-1

4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde

Cat. No. B1603485
M. Wt: 306.4 g/mol
InChI Key: ZTQLGRADBLZWQL-UHFFFAOYSA-N
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Patent
US07199142B2

Procedure details

A solution of 9.8 mL (112.4 mmol) of oxalyl chloride in 300 mL of dichloromethane was treated with 12 mL (168.6 mmol) of DMSO at −78° C. To the reaction mixture, 16.5 g of 4-(5-(4-(2-methylpropyl)phenyl)-1,2,4-oxadiazol-3-yl)phenylmethanol (from Step B) was added followed by 78 mL (450 mmol) of N,N-diisopropylethylamine at −78° C. The reaction mixture was allowed to warm to rt over 1 h. Dichloromethane was removed under reduced pressure and the residue was partitioned between ethyl acetate and 0.5 N KHSO4 solution. The organic layer was washed with 1 N HCl solution, saturated NaHCO3 and water and then was concentrated to dryness. The crude product was recrystallized from hexanes to afford 11.9 g of the title compound: 1H NMR (400 Mhz) δ 0.97 (d, J=6.7, 6H), 1.97 (m, 1H), 2.61 (d, J=7.0, 2H), 7.37 (d, J=8.0, 2H), 8.06 (d, J=8.2, 2H), 8.16 (d, J=8.2, 2H), 8.39 (d, J=8.0, 2H), 10.14 (s, 1H); ESI-MS 307 (M+1H); LC-1: 4.5 min.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][CH:12]([CH3:33])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[O:24][N:23]=[C:22]([C:25]3[CH:30]=[CH:29][C:28]([CH2:31][OH:32])=[CH:27][CH:26]=3)[N:21]=2)=[CH:16][CH:15]=1.C(N(CC)C(C)C)(C)C>ClCCl>[CH3:11][CH:12]([CH3:33])[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[O:24][N:23]=[C:22]([C:25]3[CH:30]=[CH:29][C:28]([CH:31]=[O:32])=[CH:27][CH:26]=3)[N:21]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C1=NC(=NO1)C1=CC=C(C=C1)CO)C
Step Three
Name
Quantity
78 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 0.5 N KHSO4 solution
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl solution, saturated NaHCO3 and water
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)C1=NC(=NO1)C1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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